![molecular formula C21H27N3O4S B2440045 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide CAS No. 897621-43-1](/img/structure/B2440045.png)
2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide
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Overview
Description
Scientific Research Applications
- Role of the Compound : Researchers have designed and synthesized a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) for AD treatment . These compounds exhibit moderate inhibitory activity against AChE, a key enzyme responsible for hydrolyzing acetylcholine. Among them, compound 6g stands out as a selective AChE inhibitor, making it a potential lead compound for AD drug development.
- Research : Novel aryl(4-phenylpiperazin-1-yl)methanethione derivatives have been investigated for their anxiolytic activity .
Alzheimer’s Disease Treatment
Anxiolytic Properties
Antimicrobial Activity
Future Directions
The future directions for the study of “2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide” and similar compounds could involve further exploration of their potential therapeutic applications, particularly in relation to their inhibitory activities against acetylcholinesterase . This could provide an opportunity for chemists to design new derivatives that enhance safety and efficacy .
Mechanism of Action
Target of Action
The primary target of 2-phenoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}propanamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of acetylcholine, the compound enhances the signaling in this pathway. This can lead to improved memory and cognition, particularly in conditions where these functions are impaired, such as Alzheimer’s disease .
Result of Action
The result of the compound’s action is an enhancement of cholinergic neurotransmission. This is achieved by increasing the availability of acetylcholine, which can lead to improved memory and cognition . This makes the compound a potential candidate for the treatment of conditions like Alzheimer’s disease .
properties
IUPAC Name |
2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-18(28-20-10-6-3-7-11-20)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVONDYDWYZQZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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